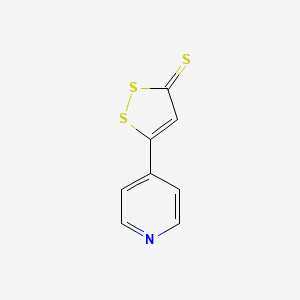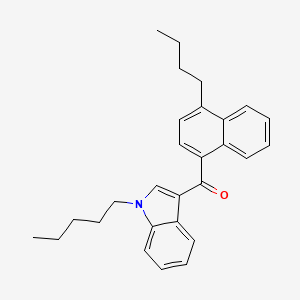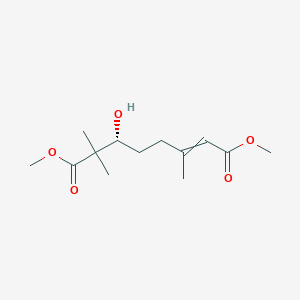![molecular formula C17H23N5OS B14204170 4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine CAS No. 832076-01-4](/img/structure/B14204170.png)
4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine is a complex organic compound that features a pyrimidine ring substituted with a thiophene group, a morpholine ring, and a methylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 2-chloropyrimidine with thiophene-2-boronic acid in the presence of a palladium catalyst to form the thiophene-substituted pyrimidine. This intermediate is then reacted with 4-methylpiperazine under basic conditions to introduce the piperazine moiety. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and morpholine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted analogs depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine has several applications in scientific research:
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Mécanisme D'action
The mechanism of action of 4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions are often mediated by hydrogen bonds, hydrophobic interactions, and π-π stacking .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile: A compound with a similar structural motif but different biological activity.
Uniqueness
4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine is unique due to its combination of a pyrimidine core with a thiophene group, a morpholine ring, and a methylpiperazine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
832076-01-4 |
|---|---|
Formule moléculaire |
C17H23N5OS |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
4-[4-(4-methylpiperazin-1-yl)-6-thiophen-2-ylpyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C17H23N5OS/c1-20-4-6-21(7-5-20)16-13-14(15-3-2-12-24-15)18-17(19-16)22-8-10-23-11-9-22/h2-3,12-13H,4-11H2,1H3 |
Clé InChI |
NHLSOWQVYRNQEN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC(=NC(=C2)C3=CC=CS3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


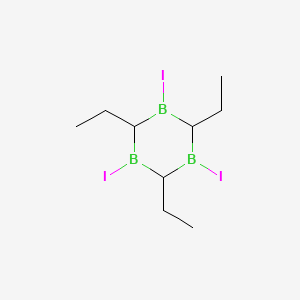

![(4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14204109.png)
![N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B14204112.png)
![2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14204113.png)
![3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14204120.png)
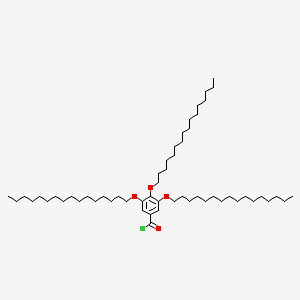
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide](/img/structure/B14204129.png)
![Naphthalene, [(R)-methylsulfinyl]-](/img/structure/B14204135.png)
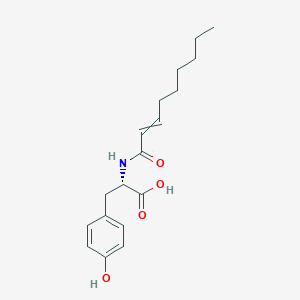
![N-(2-Ethoxy-5-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14204144.png)
